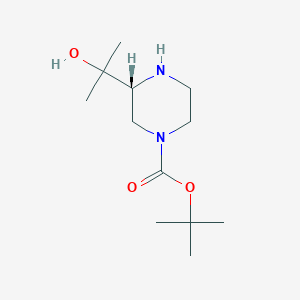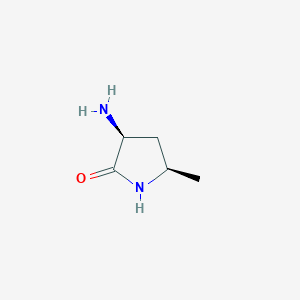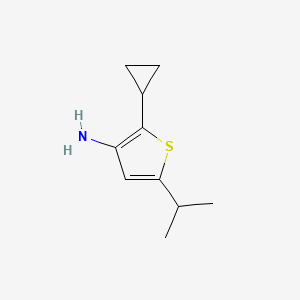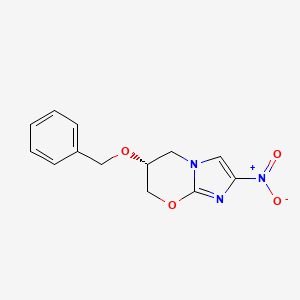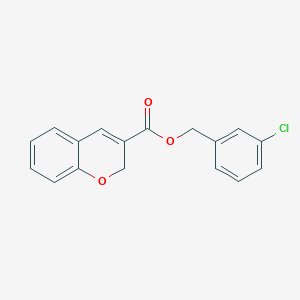
3-Chlorobenzyl 2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chlorobenzyl 2H-chromene-3-carboxylate is a chemical compound that belongs to the class of chromenes. Chromenes are oxygen-containing heterocycles that are widely found in natural products, pharmaceutical agents, and biologically relevant molecules . This compound is characterized by the presence of a 3-chlorobenzyl group attached to the 2H-chromene-3-carboxylate moiety, making it a unique and interesting molecule for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of cyclization reactions to form the benzopyran ring, which is a key structural component of chromenes . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 3-Chlorobenzyl 2H-chromene-3-carboxylate may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chlorobenzyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The 3-chlorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
3-Chlorobenzyl 2H-chromene-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 3-Chlorobenzyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-chromene-3-carboxylate: A parent compound with similar structural features.
3-Chlorobenzyl derivatives: Compounds with the 3-chlorobenzyl group attached to different moieties.
Uniqueness
3-Chlorobenzyl 2H-chromene-3-carboxylate is unique due to the combination of the 3-chlorobenzyl group and the 2H-chromene-3-carboxylate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C17H13ClO3 |
|---|---|
Poids moléculaire |
300.7 g/mol |
Nom IUPAC |
(3-chlorophenyl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C17H13ClO3/c18-15-6-3-4-12(8-15)10-21-17(19)14-9-13-5-1-2-7-16(13)20-11-14/h1-9H,10-11H2 |
Clé InChI |
SPZLDZIDTKIODW-UHFFFAOYSA-N |
SMILES canonique |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Indole-1-carboxylic acid, 2-borono-5-[[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]carbonyl]amino]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12948887.png)

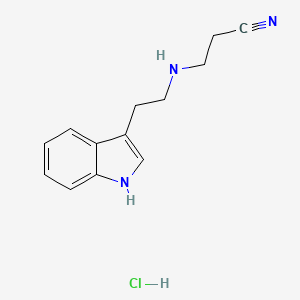
![1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B12948895.png)
![4-Bromopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid](/img/structure/B12948901.png)

